molecular formula C5H10O2 B2466413 (1S)-1-(oxetan-3-yl)ethanol CAS No. 2375165-26-5

(1S)-1-(oxetan-3-yl)ethanol

Cat. No. B2466413
M. Wt: 102.133
InChI Key: WAHUSPCROMGYQZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-1-(oxetan-3-yl)ethanol” is a chemical compound with the CAS Number: 2375165-26-5 and a linear formula of C5H10O2 . It has a molecular weight of 102.13 .


Molecular Structure Analysis

The InChI code for “(1S)-1-(oxetan-3-yl)ethanol” is 1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 . This indicates that the molecule consists of an oxetane ring attached to an ethanol group.

Scientific Research Applications

Synthesis of Oxetan-3-ones

A significant application of (1S)-1-(oxetan-3-yl)ethanol is in the synthesis of various oxetan-3-ones, which are valuable substrates in drug discovery. A practical one-step synthesis method has been developed using propargylic alcohols, including (1S)-1-(oxetan-3-yl)ethanol, in an "open flask" procedure that does not require the exclusion of moisture or air (Ye, He, & Zhang, 2010).

Novel Synthesis Routes

A novel route for synthesizing pharmaceutically significant 3-substituted oxetan-3-yl methyl alcohols has been developed, starting from malonates and including (1S)-1-(oxetan-3-yl)ethanol. This method exemplifies the versatility and efficiency of the synthesis process for a range of oxetanes (Boyd & Davies, 2014).

Enantioselective Intramolecular Openings

The compound has been used in the catalytic enantioselective intramolecular ring-opening of oxetanes with alcohols. This process is catalyzed by (salen)Co(III) complexes, providing access to enantioenriched tetrahydrofurans, which are important in various chemical syntheses (Loy & Jacobsen, 2009).

Preparation of Aryloxetanes and Arylazetidines

(1S)-1-(oxetan-3-yl)ethanol is used in the preparation of aryloxetanes and arylazetidines through a nickel-mediated alkyl-aryl Suzuki coupling. This method is efficient for installing these motifs into aromatic systems, which are prominent in medicinal chemistry (Duncton et al., 2008).

Role in Catalysis

The compound plays a role in catalytic reactions, such as in the selective oxidation of ethanol to acetaldehyde on gold. Studies involving ethanol and (1S)-1-(oxetan-3-yl)ethanol provide insights into the mechanisms of oxidation chemistry of alcohols (Gong & Mullins, 2008).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound and the recommended safety precautions.

properties

IUPAC Name

(1S)-1-(oxetan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHUSPCROMGYQZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(oxetan-3-yl)ethanol

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